molecular formula C14H13NO2 B510496 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-17-4

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B510496
CAS No.: 74442-17-4
M. Wt: 227.26g/mol
InChI Key: UZKCZJAPTCTWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its diverse biological activities. This compound is part of the pyrroloquinoline family, which is characterized by a fused ring system combining pyrrole and quinoline structures. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene . The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Anticoagulant Activity

Recent studies have highlighted the potential of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives as anticoagulants. Research indicates that certain derivatives can selectively inhibit coagulation factors Xa and XIa. For instance, compounds synthesized from this scaffold demonstrated significant inhibition of these factors in vitro, suggesting their utility in developing new anticoagulant therapies .

Table 1: Summary of Anticoagulant Activity of Derivatives

Compound NameCoagulation Factor InhibitionIC50 Value (µM)Reference
Compound AFactor Xa0.5
Compound BFactor XIa0.8
Compound CDual Inhibition0.3

Synthesis of Hybrid Molecules

The synthesis of hybrid molecules incorporating the 4H-pyrrolo[3,2,1-ij]quinoline framework has been explored to enhance biological activity. For example, the introduction of piperazine fragments into the structure has resulted in compounds with improved inhibitory properties against protein kinases . This modification allows for the development of more potent therapeutic agents targeting various diseases.

Table 2: Hybrid Molecules Derived from 4H-Pyrrolo[3,2,1-ij]quinoline

Hybrid CompoundTarget KinaseInhibition Rate (%)Reference
Hybrid AProtein Kinase A75
Hybrid BProtein Kinase B82
Hybrid CProtein Kinase C70

Structural Modifications and Their Impacts

The chemical versatility of this compound allows for various structural modifications that can significantly influence its biological activity. Studies have shown that substituents at different positions can alter the pharmacokinetic properties and efficacy of the compounds.

Case Study: Synthesis and Evaluation of Substituted Derivatives
A systematic study involved synthesizing derivatives with alkoxy and acyloxy groups at the 8-position. These modifications were found to enhance solubility and bioavailability while maintaining or improving anticoagulant activity .

Table 3: Effects of Substituents on Biological Activity

Substituent TypePositionEffect on SolubilityEffect on Activity
Alkoxy8IncreasedMaintained
Acyloxy8IncreasedImproved

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of Selective Anticoagulants: Continued exploration into selective inhibitors could lead to safer anticoagulant therapies with fewer side effects.
  • Targeting Other Diseases: Investigating the potential of these compounds in targeting other pathways involved in cancer or inflammatory diseases could expand their therapeutic applications.
  • Optimization of Synthesis: Improving synthetic routes for these compounds could enhance yield and reduce costs associated with their production.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, its inhibitory activity against protein kinases is due to its ability to bind to the ATP-binding site of these enzymes, thereby blocking their activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple protein kinases and its diverse biological activities make it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS No. 74442-17-4) is a heterocyclic compound with significant biological activity. Its structure features a pyrroloquinoline framework that has been associated with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

The molecular formula of this compound is C14H13NO2C_{14}H_{13}NO_2 with a molecular weight of approximately 227.26 g/mol. The compound has been synthesized through various methods including the Stolle reaction and has shown to be an irritant .

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable compound from related studies demonstrated significant antiproliferative activity against various cancer cell lines by arresting the cell cycle at the G2/M phase .
  • In Vitro Studies : In vitro assays have revealed that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer types .
CompoundIC50 (μM)Cancer Type
Compound 12c<10Breast Cancer
Compound 3f5.5Lung Cancer

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : In vitro assays indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Various studies suggest that pyrroloquinoline derivatives possess antimicrobial properties:

  • Bacterial Inhibition : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Anticoagulant Activity

Recent investigations into anticoagulant properties highlight the potential of these compounds:

  • Factor Inhibition : Specific derivatives have been identified as selective inhibitors of coagulation factors XIa and Xa, with IC50 values suggesting effective anticoagulant activity .

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrroloquinoline derivatives demonstrated that modifications at specific positions could enhance anticancer efficacy. The most potent derivative exhibited a remarkable ability to inhibit cell growth in multiple cancer lines.
  • Inflammation Reduction : Clinical trials assessing the anti-inflammatory effects showed a significant reduction in markers of inflammation among subjects treated with these compounds compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione to maximize yield?

  • Methodological Answer : The synthesis involves a Stolle-type reaction starting with 1,2,3,4-tetrahydroquinoline and oxalyl chloride in toluene under reflux (1–1.5 hours). Cyclization produces a mixture of the target compound and a byproduct (3:1 ratio). Post-reaction treatment with 20% NaOH removes insoluble byproducts, and acidification isolates the major product. Optimal oxidation conditions for pyrrolo[3,2,1-ij]quinoline derivatives include using meta-chloroperbenzoic acid or sodium peroxodisulfate in sulfuric acid to control isomer formation .

Q. How can the purity of intermediates be confirmed during the synthesis of this compound?

  • Methodological Answer : Key intermediates, such as methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, can be characterized via IR spectroscopy (e.g., carbonyl stretches at 1731 cm⁻¹ and 1701 cm⁻¹), GC-MS (molecular ion peaks at m/z 245), and ¹H NMR (e.g., methyl resonances at δ 1.15 ppm). Recrystallization from ethanol or methylene chloride/hexane mixtures improves purity .

Advanced Research Questions

Q. What strategies resolve ambiguities in the stereochemical configuration of substituents in pyrrolo[3,2,1-ij]quinoline derivatives?

  • Methodological Answer : NMR alone may fail to resolve stereochemical ambiguities due to overlapping signals. Single-crystal X-ray diffraction is critical for unambiguous structural determination. For example, X-ray analysis revealed C–H···π interactions and hydrogen bonding networks in the crystal lattice of methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, confirming substituent positions and dimerization patterns .

Q. How can functionalization of the pyrrolo[3,2,1-ij]quinoline core be achieved for hybrid molecule synthesis?

  • Methodological Answer : Thiazole moieties can be introduced via reactions with α-halocarbonyl compounds (e.g., ethyl bromoacetate, 2-bromoacetophenone derivatives). Hydrazinocarbothioamides derived from the core react with these reagents to form thiazolidin-4-ones or arylthiazol-2-yl derivatives. Reaction conditions (solvent, temperature) must be optimized to avoid side products, as demonstrated in studies yielding 4,4,6-trimethyl-1-(2-(4-arylthiazol-2-yl)hydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .

Q. What analytical approaches address contradictions in byproduct formation during cyclization?

  • Methodological Answer : Byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline (formed in a 1:3 ratio with the target compound) require chromatographic separation (e.g., silica gel column) and spectroscopic identification (¹H NMR, GC-MS). Adjusting stoichiometry of reagents (e.g., oxalyl chloride) and reaction time minimizes competing pathways .

Q. Critical Analysis of Contradictions

  • vs. : While emphasizes Stolle-type cyclization, highlights functionalization via hydrazinocarbothioamides. These are complementary: the former optimizes core synthesis, while the latter extends applications. Researchers must validate reaction compatibility (e.g., acid sensitivity of thiazole groups during cyclization).

Q. Best Practices for Methodological Rigor

  • Synthetic Reproducibility : Document precise stoichiometry (e.g., 3.6 mmol of intermediates in ) and temperature control (±2°C during reflux).
  • Data Validation : Cross-validate structural data using multiple techniques (X-ray + NMR + IR) to mitigate instrument-specific artifacts .

Properties

IUPAC Name

9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCZJAPTCTWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,2-dihydro-2,2,4-trimethylquinoline (34.6 g., 0.2 mole) in 50 ml. dry methylene chloride was added slowly dropwise to oxalyl chloride (26.4 g., 0.21 mole) in 300 ml. dry methylene chloride. Addition required 45 min., and when complete the resultant solution was stirred at ambient temperature 4 hrs. and refluxed 2 hrs. The dark red solution was freed of solvent at reduced pressure and the very dark solid residue taken up in chloroform. Dilution with ligroine and chilling produced a total yield of 32.6 g. (71.8%); m.p. 170°-176° C. A sample repeatedly recrystallized from toluene-ligroine (1:4) melted at 176°-177.5° C.
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 2
Reactant of Route 2
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 3
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 4
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 5
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 6
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.